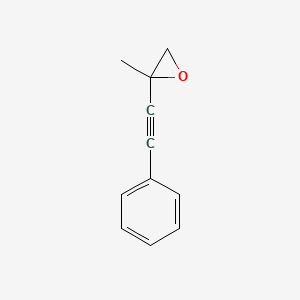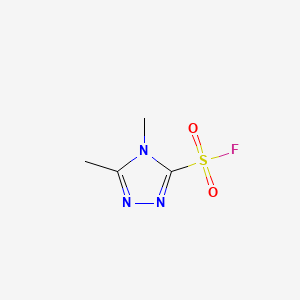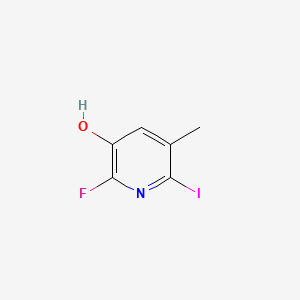
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine is a chemical compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol . This compound is characterized by the presence of an azetidine ring substituted with a trifluoroethoxy group, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine typically involves the reaction of azetidine with 2-(2,2,2-trifluoroethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted azetidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of azetidine derivatives with biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological or chemical effects. The exact pathways involved can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine can be compared with other similar compounds, such as:
3-(2,2,2-Trifluoroethoxy)azetidine: This compound lacks the additional ethoxy group, making it less complex but potentially less versatile in certain applications.
3-(2,2,2-Trifluoroethyl)azetidine: This compound has a similar structure but with a different substituent, which can affect its chemical and biological properties.
Eigenschaften
Molekularformel |
C7H12F3NO2 |
|---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
3-[2-(2,2,2-trifluoroethoxy)ethoxy]azetidine |
InChI |
InChI=1S/C7H12F3NO2/c8-7(9,10)5-12-1-2-13-6-3-11-4-6/h6,11H,1-5H2 |
InChI-Schlüssel |
BAKDIWXRZJWLSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCCOCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



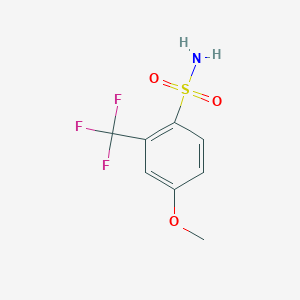

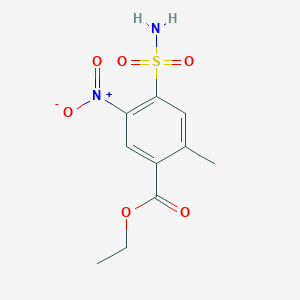

![N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide](/img/structure/B13525392.png)
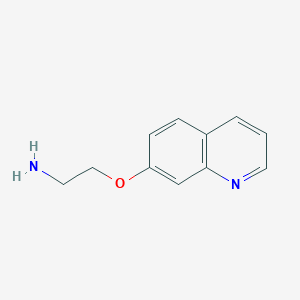
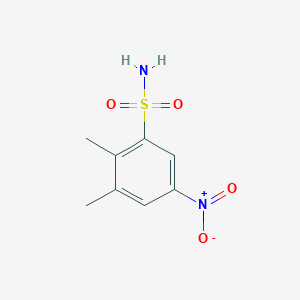
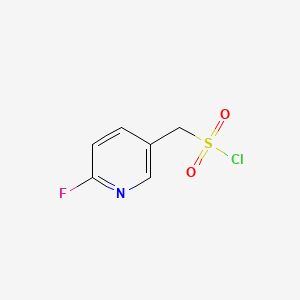
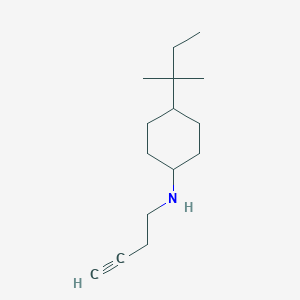
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)
